molecular formula C15H14N8O5S4 B1668855 Cefmatilen CAS No. 140128-74-1

Cefmatilen

Cat. No.: B1668855
CAS No.: 140128-74-1
M. Wt: 514.6 g/mol
InChI Key: UEQVTKSAEXANEZ-YCRCPZNHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The protection of the amino group of 2-(2-amino-1,3-thiazol-4-yl)-2-(Z)-(hydroxyimino)acetic acid ethyl ester with di-tert-butyl dicarbonate, dimethylaminopyridine, and sodium hydroxide gives 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2-(Z)-(hydroxyimino)acetic acid.
  • This intermediate is then treated with triphenylmethyl chloride and potassium carbonate in dimethylformamide to afford 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2-(Z)-(triphenylmethoxyimino)acetic acid.
  • The condensation of this compound with 7beta-amino-3-(methanesulfonyloxy)-3-cephem-4-carboxylic acid diphenylmethyl ester by means of phenylphosphoryl dichloride and N-methylmorpholine gives the 7beta-acetamido derivative.
  • This derivative is then condensed with 4-(acetylsulfanylmethylsulfanyl)-1-(triphenylmethyl)-1,2,3-triazole by means of sodium methoxide in tetrahydrofuran/dimethylformamide/methanol to yield the fully protected compound.
  • Finally, this compound is deprotected by treatment with aluminum chloride in anisole .

Industrial Production Methods: The industrial production of cefmatilen involves large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antibacterial agent.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cefmatilen can undergo oxidation reactions, particularly at the sulfur-containing moieties.

    Reduction: Reduction reactions can occur at the oxime functional group.

    Substitution: Substitution reactions are common, especially at the thiazole and triazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include modified cephalosporin derivatives with altered antibacterial properties .

Scientific Research Applications

Chemistry: Cefmatilen is used in the study of cephalosporin antibiotics and their mechanisms of action. It serves as a model compound for developing new antibacterial agents.

Biology: In biological research, this compound is used to study bacterial resistance mechanisms and the efficacy of cephalosporin antibiotics against various bacterial strains.

Medicine: this compound is used clinically to treat infections caused by Gram-positive and Gram-negative bacteria. It is particularly effective against respiratory and urinary tract infections.

Industry: In the pharmaceutical industry, this compound is used in the development and production of antibacterial drugs. It is also used in quality control and testing of cephalosporin antibiotics .

Mechanism of Action

Cefmatilen exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria. The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall synthesis and maintenance .

Comparison with Similar Compounds

  • Cefuroxime
  • Cefixime
  • Cefdinir

Comparison:

This compound stands out due to its high oral bioavailability, long half-life, and broad spectrum of antibacterial activity, making it a valuable compound in the treatment of bacterial infections.

Properties

CAS No.

140128-74-1

Molecular Formula

C15H14N8O5S4

Molecular Weight

514.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13-/m1/s1

InChI Key

UEQVTKSAEXANEZ-YCRCPZNHSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(2-(2-aminothiazol-4--yl)-2-hydroxyiminoacetamido)-8-oxo-3-(1H-1,2,3-triazol-4-yl)thiomethylthio-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
cefmatilen
prop-INN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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